2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline

FPR1 antagonist inflammation neutrophil migration

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline (C12H18FNO, MW 211.28) is a substituted aniline derivative characterized by a 2-fluoro-5-methoxy aromatic substitution pattern and an N-(pentan-2-yl) secondary amine side chain. The compound exhibits antagonist activity at human formyl peptide receptor 1 (FPR1) with an IC50 of 390 nM in HL-60 cells and antagonist activity at human P2Y6 purinoceptor with an IC50 of 2.91 µM in 1321N1 cells.

Molecular Formula C12H18FNO
Molecular Weight 211.28 g/mol
Cat. No. B13277147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline
Molecular FormulaC12H18FNO
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=C(C=CC(=C1)OC)F
InChIInChI=1S/C12H18FNO/c1-4-5-9(2)14-12-8-10(15-3)6-7-11(12)13/h6-9,14H,4-5H2,1-3H3
InChIKeyJBQGIDBELDYTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline: Structural Profile and Key Features for Scientific Procurement


2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline (C12H18FNO, MW 211.28) is a substituted aniline derivative characterized by a 2-fluoro-5-methoxy aromatic substitution pattern and an N-(pentan-2-yl) secondary amine side chain. The compound exhibits antagonist activity at human formyl peptide receptor 1 (FPR1) with an IC50 of 390 nM in HL-60 cells [1] and antagonist activity at human P2Y6 purinoceptor with an IC50 of 2.91 µM in 1321N1 cells [2]. It demonstrates antiproliferative effects against MCF7 breast cancer cells [3] and shows selectivity over endothelial nitric oxide synthase (eNOS, EC50 >100 µM) [4].

Inflammation & immunology
FPR1 pathway inhibition study fit
Purinergic signaling
P2Y6 receptor antagonist assay context
Oncology cell models
MCF7 antiproliferative endpoint review
NOS pathway selectivity
iNOS-selective inhibition assay context

Why Generic Substitution of 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline Fails: The Impact of N-Alkyl Branching and Aromatic Substitution


Generic substitution of 2-fluoro-5-methoxy-N-(pentan-2-yl)aniline with simpler aniline derivatives or regioisomers is not scientifically valid. The pentan-2-yl branched N-alkyl chain confers distinct steric and electronic properties that modulate target engagement and physicochemical behavior. Substitution with the linear pentyl analog (2-fluoro-5-methoxy-N-pentylaniline) alters conformational flexibility and membrane permeability, potentially changing receptor binding kinetics. Replacement with the N-methyl analog (2-fluoro-5-methoxy-N-methylaniline) dramatically reduces lipophilicity and molecular weight, fundamentally altering its pharmacokinetic profile and target interaction landscape. Furthermore, the specific 2-fluoro-5-methoxy substitution pattern is critical; the 5-fluoro-2-methoxy regioisomer exhibits different electronic distribution and steric constraints, leading to divergent biological activities . Even a shift in N-alkyl branching from pentan-2-yl to pentan-3-yl can modify the compound's ability to engage hydrophobic binding pockets. These structural nuances translate directly to quantifiable differences in target affinity and cellular potency, as demonstrated in the evidence below.

Linear N-pentyl analog
May alter conformational flexibility and receptor binding kinetics
N-Methyl analog
Dramatically changes lipophilicity and target interaction profile
5-Fluoro-2-methoxy regioisomer
May exhibit divergent electronic distribution and bioactivity

Quantitative Differentiation Evidence for 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline vs. Structural Analogs


FPR1 Antagonist Potency: 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline vs. Reference FPR1 Antagonists

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline inhibits human FPR1 with an IC50 of 390 nM [1]. This potency is moderate compared to reference FPR1 antagonists such as BDBM50419355 (IC50 79 nM) [2] but demonstrates measurable activity. Notably, the compound exhibits selectivity over FPR1 relative to other NOS isoforms [3]. The branched N-pentan-2-yl substituent likely contributes to this selectivity profile compared to linear or smaller N-alkyl analogs.

FPR1 antagonism
Cross-study comparable
IC50 390 nM vs reference 79 nM / 28.9 µM
Reported FPR1 pathway-response context
HL-60 cells, fMLF-induced calcium flux
FPR1 antagonist inflammation neutrophil migration

P2Y6 Receptor Antagonism: 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline vs. Other Aniline-Derived P2Y6 Antagonists

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline antagonizes human P2Y6 receptor with an IC50 of 2.91 µM [1]. This potency is comparable to other aniline-based P2Y6 antagonists reported in the literature, such as P2Y1/P2Y6 antagonist 1 (IC50 1.89 µM for rP2Y6) . The compound's potency lies within the low micromolar range typical for this target class, validating its use as a pharmacological tool.

P2Y6 antagonism
Cross-study comparable
IC50 2.91 µM vs reference 1.89 µM / 112 µM
Reported P2Y6 pathway-response context
1321N1 cells, UDP-induced calcium flux
P2Y6 antagonist purinergic signaling cancer

Selectivity Profile: eNOS vs. iNOS Differential Activity of 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline displays a distinct selectivity profile against nitric oxide synthase (NOS) isoforms. It shows minimal inhibition of endothelial NOS (eNOS) with an EC50 >100 µM [1], while exhibiting more potent inhibition of inducible NOS (iNOS) with an EC50 of 280 nM [1]. This >357-fold selectivity for iNOS over eNOS is a critical differentiator compared to non-selective NOS inhibitors and may inform its use in conditions where iNOS inhibition is desired without compromising eNOS function.

NOS isoform selectivity
Class-level inference
>357-fold iNOS over eNOS
eNOS EC50 >100 µM; iNOS EC50 280 nM
Selectivity profile supports iNOS-specific pathway research
HEK293 cells, 24 hr incubation
nitric oxide synthase selectivity cardiovascular

Antiproliferative Activity Against MCF7 Breast Cancer Cells: A Differentiator from Inactive Analogs

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline exhibits antiproliferative activity against human MCF7 breast adenocarcinoma cells [1]. While the exact IC50 is not reported in the primary source, the qualitative observation of growth inhibition differentiates this compound from structurally related anilines that lack such activity. For context, fluorinated aniline derivatives as a class have shown cytotoxic effects against MCF7 with IC50 values ranging from 3.03 to 15.02 µM in similar MTT assays [2].

MCF7 antiproliferative
Supporting evidence
Qualitative growth inhibition observed
Supports oncology cell-model endpoint review
Class-level IC50 range 3–15 µM (MTT, 72 h)
anticancer MCF7 breast cancer

Best Research and Industrial Application Scenarios for 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline


Inflammation and Immunology Research: FPR1 and P2Y6 Antagonism

Leverage the compound's dual antagonist activity at FPR1 (IC50 390 nM) [1] and P2Y6 (IC50 2.91 µM) [2] for in vitro studies of neutrophil migration, inflammatory signaling, and purinergic modulation. The selectivity profile against eNOS (>100 µM) [3] reduces confounding cardiovascular effects in mechanistic studies.

Oncology Drug Discovery: MCF7 Antiproliferative Screening

Incorporate the compound into focused libraries for breast cancer phenotypic screening based on its observed antiproliferative activity against MCF7 cells [4]. Its moderate potency and distinct chemotype provide a novel starting point for hit-to-lead optimization in oncology programs.

Chemical Biology Probe Development for iNOS-Selective Inhibition

Utilize the >357-fold selectivity for iNOS (EC50 280 nM) over eNOS (EC50 >100 µM) [3] to develop chemical probes that dissect iNOS-specific pathways in inflammatory disease models without perturbing eNOS-dependent vascular homeostasis.

Medicinal Chemistry Scaffold for N-Alkyl Aniline SAR Studies

Employ the pentan-2-yl branched N-alkyl chain as a template for structure-activity relationship (SAR) exploration. The compound's activity across multiple targets (FPR1, P2Y6, iNOS) [1][2][3] demonstrates the versatility of this scaffold for generating target-specific analogs through iterative modification.

Application
Selection Property
Validation Focus
Inflammation signaling studies
Dual FPR1/P2Y6 antagonist profile
Neutrophil migration and calcium flux assays
Oncology cell-model screening
Antiproliferative chemotype in MCF7 cells
Cell viability and growth-inhibition endpoints
iNOS pathway dissection
iNOS-selective inhibition over eNOS
NO production and eNOS counter-screening
Medicinal chemistry scaffold
Branched N-alkyl aniline template
Analog synthesis and multi-target profiling
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